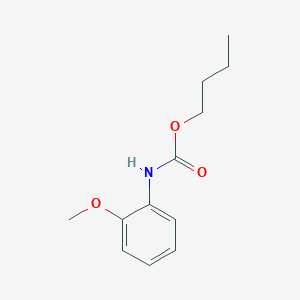
Butyl (2-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is known for its role as a protecting group for amines in organic synthesis, which helps in the selective modification of molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-methoxyphenyl)carbamate typically involves the reaction of 2-methoxyaniline with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Methoxyaniline+Butyl chloroformate→Butyl (2-methoxyphenyl)carbamate+HCl
The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (2-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-methoxyaniline and butyl alcohol.
Oxidation: Oxidative cleavage can lead to the formation of corresponding carbonyl compounds.
Substitution: The carbamate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Methoxyaniline and butyl alcohol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl (2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of butyl (2-methoxyphenyl)carbamate involves its ability to form stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be selectively removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Carboxybenzyl carbamate
- Fluorenylmethoxycarbonyl carbamate
Uniqueness
Butyl (2-methoxyphenyl)carbamate is unique due to its specific structure, which provides a balance between stability and ease of removal. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required. Its methoxyphenyl group also imparts additional stability compared to other carbamates.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its ability to act as a protecting group for amines makes it invaluable in organic synthesis, while its stability and ease of removal enhance its utility in complex chemical reactions. The compound’s unique structure and properties distinguish it from other carbamates, making it a valuable tool in both academic and industrial settings.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
butyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-4-9-16-12(14)13-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ITDPUAORZLCZFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
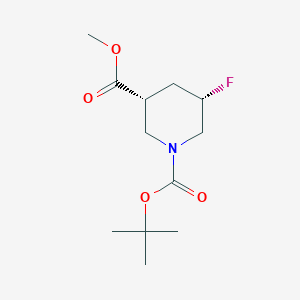
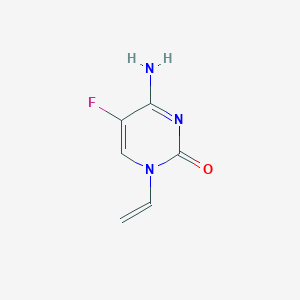

![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
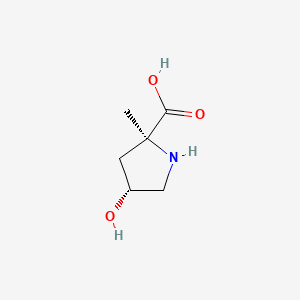

![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
![2-(Aminomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12859202.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
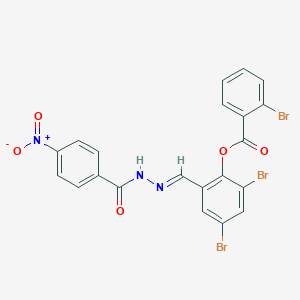
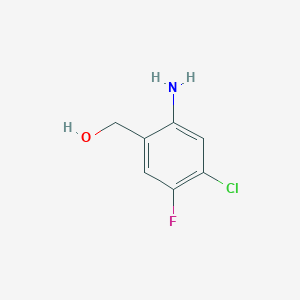
![2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)
